5-Butylimidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-butylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-4-5-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBMVRBRZUZZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033907 | |
| Record name | 5-Butylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87052-64-0 | |
| Record name | 5-Butylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Butylimidazolidine 2,4 Dione and Its Derivatives
Classical Synthetic Routes to the Imidazolidine-2,4-dione Scaffold
Traditional methods for hydantoin (B18101) synthesis have been foundational in heterocyclic chemistry, offering reliable pathways to a wide array of derivatives.
The Bucherer-Bergs reaction, developed by Hans Theodor Bucherer and Walter Bergs, is a highly effective multi-component reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. alfa-chemistry.comwikipedia.orgnih.gov The reaction typically involves heating an aldehyde or ketone with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. organic-chemistry.orgmdpi.comencyclopedia.pub For the synthesis of 5-Butylimidazolidine-2,4-dione, the starting carbonyl compound would be pentanal.
The reaction mechanism proceeds through several key steps:
Formation of a cyanohydrin from the reaction of the carbonyl compound with the cyanide ion. alfa-chemistry.com
Reaction of the cyanohydrin with ammonia (B1221849) (from ammonium carbonate) to form an α-aminonitrile. youtube.com
Nucleophilic addition of the aminonitrile's nitrogen to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid. wikipedia.org
Intramolecular cyclization of the cyano-carbamic acid to a 5-imino-oxazolidin-2-one intermediate. wikipedia.org
Rearrangement of this intermediate to the more stable hydantoin product. wikipedia.orgyoutube.com
This one-pot synthesis is valued for its operational simplicity and the ready availability of starting materials. mdpi.com The thermodynamically controlled nature of the reaction often results in the formation of the more stable product isomer. nih.gov
Table 1: Bucherer-Bergs Reaction Parameters
| Parameter | Description |
|---|---|
| Starting Material | Aldehyde or Ketone (e.g., Pentanal for 5-Butylhydantoin) |
| Reagents | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN), Ammonium Carbonate ((NH₄)₂CO₃) |
| Solvent | Aqueous Ethanol (B145695) or Water |
| Temperature | Typically 60-100 °C |
| Key Intermediate | α-aminonitrile |
| Product | 5-substituted or 5,5-disubstituted Hydantoin |
This table provides a generalized overview of the Bucherer-Bergs reaction conditions.
The Urech hydantoin synthesis, first reported in 1873, is a classical method for preparing hydantoins from α-amino acids. wikipedia.orgchemeurope.com To synthesize this compound via this route, the required precursor is 2-aminohexanoic acid (norleucine). The process involves reacting the amino acid with an aqueous solution of potassium cyanate (B1221674) (KOCN), followed by acid-catalyzed cyclization. ikm.org.myorganic-chemistry.org
The mechanism involves two main stages:
The amino acid reacts with potassium cyanate to form an intermediate ureido acid (also known as a carbamoyl (B1232498) amino acid).
The ureido acid is then heated with a strong acid, such as hydrochloric acid, which catalyzes an intramolecular cyclization to yield the final hydantoin product. ikm.org.my
A significant advantage of the Urech synthesis is its ability to produce enantiopure hydantoins if starting from an enantiopure amino acid, as the reaction conditions can be controlled to avoid epimerization. organic-chemistry.org This method is particularly valuable in medicinal chemistry where specific stereoisomers are often required. organic-chemistry.org
The Reed reaction is closely related to the Urech synthesis and often involves the cyclization of α-ureido nitriles or the reaction of α-amino nitriles with cyanates or isocyanates to form hydantoins. nih.gov This pathway provides an alternative to the direct use of α-amino acids. The synthesis of this compound would begin with the corresponding α-amino nitrile, 2-aminohexanenitrile.
Advanced and Green Synthetic Approaches to this compound
In recent years, the principles of green chemistry have driven the development of more efficient, environmentally benign, and faster methods for synthesizing hydantoins. ingentaconnect.comeurekaselect.com
While the Bucherer-Bergs reaction is itself a classical one-pot method, modern advancements have focused on improving its efficiency and environmental footprint. alfa-chemistry.comwikipedia.org Advanced one-pot syntheses aim to reduce reaction times, simplify work-up procedures, and avoid the use of hazardous solvents or reagents. organic-chemistry.org
One such strategy involves a three-component, one-pot procedure where an aldehyde or ketone reacts with liquid ammonia under catalysis, followed by the addition of a cyanide source (like trimethylsilyl (B98337) cyanide) to form the amino nitrile. This intermediate is then cyclized by the addition of carbon dioxide to afford the hydantoin. mdpi.com Another green approach utilizes magnetic Fe3O4 nanoparticles as a recyclable catalyst for the multicomponent reaction of carbonyl compounds, potassium cyanide, and ammonium carbonate under solvent-free conditions, leading to high yields of 5,5-disubstituted hydantoins. researchgate.net These methods represent a significant step towards more sustainable chemical manufacturing.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ingentaconnect.comeurekaselect.com The application of microwave irradiation to the synthesis of hydantoins can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. researchgate.nethilarispublisher.com
For the synthesis of this compound, a microwave-assisted Bucherer-Bergs reaction could be employed. The sealed-vessel reaction of pentanal, potassium cyanide, and ammonium carbonate under microwave irradiation would be expected to proceed rapidly. researchgate.net Similarly, the cyclization step in the Urech or Reed syntheses can be accelerated using microwaves. eurekaselect.com This technology not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption. ingentaconnect.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate to Good | Well-established, simple setup |
| Microwave-Assisted | Minutes | Good to Excellent | Rapid reaction rates, higher yields, energy efficient |
This table illustrates the general advantages of microwave-assisted synthesis over conventional heating for reactions like hydantoin formation.
Catalytic Methods, Including Heterogeneous Catalysis (e.g., Magnetic Nanoparticles)
The synthesis of hydantoin derivatives, including this compound, has benefited from the development of advanced catalytic systems that offer improved efficiency, selectivity, and sustainability. Heterogeneous catalysts, particularly those based on magnetic nanoparticles (MNPs), are noteworthy for their ease of separation and recyclability.
While specific examples detailing the use of magnetic nanoparticles for this compound are not prevalent, the principles are well-established for related heterocyclic syntheses, such as for thiazolidine-2,4-dione and other hydantoin derivatives. researchgate.netnih.gov These catalysts typically feature a core-shell structure. The core consists of a magnetic material like iron oxide (Fe₃O₄), which allows for easy recovery from the reaction mixture using an external magnet. researchgate.netnih.gov The core is coated with a shell, often silica (B1680970) (SiO₂), which can be functionalized with a catalytically active species. nih.gov
For instance, butanesulfonic acid immobilized on the surface of Fe₃O₄ magnetic nanoparticles has been developed as a novel, green, and stable magnetically heterogeneous nanocatalyst. researchgate.net This type of solid acid catalyst can be employed in multicomponent reactions, such as the Knoevenagel condensation, which is a key step in forming the 5-ylidene precursors to 5-substituted hydantoins. researchgate.net The advantages of using such MNP-based catalysts include operational simplicity, mild reaction conditions, high product yields, and the ability to reuse the catalyst for multiple cycles without significant loss of activity. nih.gov
| Catalyst Type | Core Material | Functional Group | Key Advantages | Relevant Reaction Type |
|---|---|---|---|---|
| Magnetic Nanoparticle (MNP) Catalyst | Iron Oxide (Fe₃O₄) | Sulfonic Acid (-SO₃H) | Easy magnetic separation, Recyclability, High stability | Condensation/Cyclization |
| Silica-Supported Catalyst | Silica (SiO₂) | Various (e.g., Lewis acids, bases) | High surface area, Thermal stability | Multicomponent reactions |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic pathways combine chemical synthesis with biological catalysis to produce valuable compounds, particularly optically pure α-amino acids from hydantoin precursors. nih.govresearchgate.net This process, often referred to as the "hydantoinase process," is a prime example of a chemoenzymatic route where this compound can serve as a key intermediate. nih.govnih.gov
The pathway typically involves two main steps:
Chemical Synthesis : A racemic mixture of the 5-substituted hydantoin (e.g., (±)-5-Butylimidazolidine-2,4-dione) is first synthesized chemically. A common and efficient method for this is the Bucherer-Bergs reaction, which uses an aldehyde (valeraldehyde), potassium cyanide, and ammonium carbonate. nih.govproquest.com
Enzymatic Hydrolysis : The racemic hydantoin is then subjected to enzymatic hydrolysis. This step involves two key enzymes:
Hydantoinase : This enzyme enantioselectively catalyzes the hydrolytic ring-opening of one of the hydantoin enantiomers. For example, a D-hydantoinase will specifically hydrolyze the D-enantiomer to the corresponding D-N-carbamoylamino acid. researchgate.net
N-Carbamoylase : This enzyme then hydrolyzes the N-carbamoylamino acid to produce the desired optically pure α-amino acid and releases ammonia and carbon dioxide. researchgate.net
This biocatalytic conversion has been successfully implemented in industrial processes for producing enantiomerically pure amino acids. researchgate.net The unreacted L-hydantoin can be isolated or, in more advanced systems, racemized in situ (either chemically or enzymatically) to allow for a dynamic kinetic resolution, potentially converting the entire racemic starting material into the desired single enantiomer of the amino acid. nih.gov
Enantioselective Synthesis of Chiral this compound and its Analogues
The synthesis of single-enantiomer hydantoins is of significant interest due to their potential as chiral building blocks and bioactive molecules. rsc.orgcanterbury.ac.nz Several strategies have been developed to achieve enantioselectivity in the synthesis of 5-substituted hydantoins like this compound.
Strategies for Stereocontrol in C5-Substitution
Controlling the stereochemistry at the C5 position is the central challenge in the asymmetric synthesis of these compounds. Key strategies include:
Asymmetric Hydrogenation : One of the most effective methods involves the asymmetric hydrogenation of a prochiral 5-alkylidene hydantoin precursor. rsc.orgcanterbury.ac.nzacs.org This precursor, which has an exocyclic double bond at the C5 position, can be hydrogenated using a transition metal catalyst (e.g., Rhodium, Iridium, Palladium) complexed with a chiral phosphine (B1218219) ligand. rsc.orgacs.orgnih.gov This approach has been shown to produce chiral hydantoins with high yields and excellent enantioselectivities (up to 99.9% ee). acs.orgnih.gov
Chiral Acid-Catalyzed Condensation : A more recent approach involves the direct, single-step condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid. rsc.orgcanterbury.ac.nzrsc.org Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, which establishes the stereocenter at the C5 position with high enantiomeric ratios. canterbury.ac.nzrsc.org
Photochemical Deracemization : An innovative strategy for enriching one enantiomer from a racemic mixture involves photochemical deracemization. rsc.orgorganic-chemistry.org This method uses a chiral diarylketone catalyst that, upon photoexcitation, selectively abstracts a hydrogen atom from one enantiomer of the racemic hydantoin. The resulting radical intermediate reverts to a racemic mixture, effectively depleting one enantiomer while the other remains unreacted and is thus enriched. rsc.org
Enzymatic Resolution and Asymmetric Synthesis Techniques
Enzymes offer an excellent platform for the enantioselective synthesis and resolution of chiral hydantoins, primarily through kinetic resolution. nih.govnih.gov
The cornerstone of this approach is the use of a cascade of three enzymes: a hydantoinase, an N-carbamoylase, and a hydantoin racemase. nih.gov
A racemic mixture of this compound is exposed to an enantioselective hydantoinase .
The enzyme selectively hydrolyzes one enantiomer (e.g., the D-form) into D-N-carbamoyl-α-aminocaproic acid, leaving the L-enantiomer of this compound untouched.
An N-carbamoylase can then convert the N-carbamoyl amino acid into the final D-amino acid. researchgate.net
This enzymatic cascade is a powerful tool for producing unnatural chiral amino acids from chemically synthesized hydantoin derivatives. nih.gov
| Enzyme | Function in Pathway | Substrate | Product |
|---|---|---|---|
| Hydantoinase | Enantioselective ring-opening | D,L-5-Butylimidazolidine-2,4-dione | D-N-Carbamoyl-α-aminocaproic acid + L-5-Butylimidazolidine-2,4-dione |
| N-Carbamoylase | Hydrolysis of carbamoyl group | D-N-Carbamoyl-α-aminocaproic acid | D-Norleucine |
| Hydantoin Racemase | Racemization of unreacted enantiomer | L-5-Butylimidazolidine-2,4-dione | D,L-5-Butylimidazolidine-2,4-dione |
Preparation of Precursors and Intermediates for this compound Synthesis
Bucherer-Bergs Reaction Precursors : This highly versatile multicomponent reaction is a primary route to 5,5-disubstituted and 5-monosubstituted hydantoins. nih.govproquest.com For this compound, the key starting material is valeraldehyde (B50692) (pentanal) . The reaction combines the aldehyde, an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate in a heated aqueous ethanol solution to directly form the hydantoin ring. proquest.comsemanticscholar.org The reaction proceeds through an aminonitrile intermediate. proquest.com
Urech Hydantoin Synthesis Precursors : This method begins with an α-amino acid. ikm.org.myresearchgate.net The precursor for this compound would be norleucine (α-aminocaproic acid) . The synthesis involves the reaction of the α-amino acid with potassium cyanate, which forms an intermediate ureido acid. ikm.org.myresearchgate.net Subsequent acid-catalyzed cyclization of this ureido derivative yields the final hydantoin product. ikm.org.my
Amino Amide and Ester Precursors : Optically pure α-amino amides or esters can be used to synthesize chiral hydantoins. nih.gov These precursors can be cyclized using reagents like triphosgene (B27547) or by reacting them with isocyanates. nih.govorganic-chemistry.org For example, norleucine amide could be treated with triphosgene to generate an isocyanate intermediate, which then undergoes intramolecular cyclization to form the hydantoin ring. nih.gov
The preparation of the α-amino acid precursor itself, norleucine, can be accomplished via methods like the Strecker synthesis, which involves reacting valeraldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. nih.gov
Derivatization Strategies and Structural Modifications of 5 Butylimidazolidine 2,4 Dione
Functionalization at Nitrogen Atoms (N1 and N3)
The nitrogen atoms within the imidazolidine-2,4-dione ring possess lone pairs of electrons and can act as nucleophiles, making them susceptible to electrophilic attack. This reactivity allows for the introduction of a wide range of functional groups through methods such as alkylation and acylation.
N-alkylation is a common strategy for derivatizing the hydantoin (B18101) scaffold. It is typically achieved through a nucleophilic substitution reaction where a nitrogen atom attacks an alkylating agent, such as an alkyl halide. The direct N-alkylation of imidazolidine-2,4-dione with an agent like 1-bromobutane (B133212) is a primary method for synthesizing N-butyl derivatives. The reactivity of haloalkanes in these reactions generally increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I). libretexts.org The reaction is often facilitated by a base to deprotonate the nitrogen atom, enhancing its nucleophilicity.
Acylation introduces an acyl group (R-C=O) onto the nitrogen atoms, typically by reacting the hydantoin with an acid chloride or acid anhydride (B1165640) in the presence of a catalyst. libretexts.org This modification results in the formation of N-acyl-imidazolidine-2,4-diones, which can serve as important synthetic intermediates.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Heterocyclic Scaffolds
| Reaction Type | Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Imidazolidine-2,4-dione, 1-Bromobutane | Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-Butylimidazolidine-2,4-dione |
| N-Acylation | Cyclopentane-5-spirohydantoin, Benzoyl chloride | Dimethylaminopyridine (DMAP), Dichloromethane (DCM) | 1-Benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione researchgate.net |
This table presents illustrative examples of reactions on related scaffolds to demonstrate the chemical principles.
Beyond simple alkyl and acyl groups, a variety of more complex chemical moieties can be introduced at the N1 and N3 positions to create derivatives with tailored properties. The synthesis of N-substituted hydantoins can be achieved by using substituted isocyanates or isothiocyanates in reactions with α-amino acids. researchgate.net This approach allows for the incorporation of aryl, substituted aryl, and other functional groups at the N3 position. For instance, reacting C-phenylglycine derivatives with phenyl isocyanate has been shown to produce 3-phenyl-5-substituted-imidazolidine-2,4-diones. nih.gov These synthetic routes provide access to a broad library of compounds with diverse functionalities attached to the nitrogen atoms of the hydantoin ring.
Chemical Transformations at the C5 Position
The C5 position of the imidazolidine-2,4-dione ring is another key site for structural modification. While 5-butylimidazolidine-2,4-dione already possesses a substituent at this position, further reactions can modify this group or introduce additional complexity, such as through condensation reactions or the formation of spirocyclic systems.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" group) to a carbonyl group, followed by dehydration. wikipedia.org In the context of hydantoins, the C5 position of a monosubstituted hydantoin is an active methylene (B1212753) group, and its protons are acidic enough to be removed by a mild base. This allows the hydantoin to react with aldehydes or ketones.
For this compound, this reaction would typically involve a pre-functionalization step to generate a reactive intermediate, as the C5 position is already substituted. However, the principles of Knoevenagel condensation are widely applied to synthesize 5-arylidene derivatives from unsubstituted or N-substituted hydantoins or their thio-analogs like thiazolidine-2,4-dione. researchgate.netresearchgate.net These condensation reactions create an exocyclic double bond at the C5 position, which can then serve as a site for subsequent reactions, such as Michael additions, allowing for the attachment of further chemical entities. mdpi.com
Table 2: Knoevenagel Condensation for the Synthesis of 5-Arylidene Derivatives
| Active Methylene Compound | Aldehyde | Catalyst/Conditions | Product |
|---|---|---|---|
| Thiazolidine-2,4-dione | Aromatic Aldehydes | Tannic Acid, Ethanol (B145695), Reflux | 5-Arylidene-2,4-thiazolidinedione researchgate.net |
| Thiazolidine-2,4-dione | Aromatic Aldehydes | Glycine, Microwave Irradiation | 5-Benzylidene-2-thioxothiazolidin-4-one researchgate.net |
This table illustrates the Knoevenagel condensation using the closely related thiazolidine-2,4-dione scaffold.
The C5 position of the hydantoin ring can be substituted with a variety of saturated and unsaturated carbon chains. This is often achieved during the synthesis of the hydantoin ring itself, for example, through the Bucherer-Bergs reaction starting from a corresponding ketone. Alternatively, alkylation of a C5-unsubstituted hydantoin can introduce new carbon chains. Research has demonstrated the synthesis of various 5,5-disubstituted hydantoins, including those with alkenyl groups like 5-but-3-enyl-5-ethyl-imidazolidine-2,4-dione, and those with longer saturated chains such as 5-ethyl-5-phenethylimidazolidine-2,4-dione. ceon.rs These modifications significantly impact the lipophilicity and steric profile of the molecule.
The C5 carbon of the imidazolidine-2,4-dione ring can serve as a spiro center, where it is the single common atom connecting two rings. nih.gov Spirohydantoins are a well-established class of compounds. ceon.rs Their synthesis often involves the Bucherer-Bergs reaction with a cyclic ketone as the starting material. For example, using cyclopentanone (B42830) leads to the formation of a cyclopentane-5-spirohydantoin. researchgate.net
Furthermore, intramolecular reactions can lead to the formation of fused ring systems. Organoselenium-induced intramolecular cyclization has been used to create fused bicyclic and tricyclic hydantoin derivatives. ceon.rs For instance, a derivative containing a strategically placed double bond can undergo cyclization to form a new ring fused to the original hydantoin structure, resulting in complex polycyclic systems like 5-(phenylselanylmethyl)-hexahydro-1H-cyclopenta wikipedia.orgnih.govpyrrolo[1,2-c]imidazole-1,3(2H)-dione. ceon.rs These advanced derivatization strategies transform the simple hydantoin scaffold into intricate, three-dimensional structures.
Modifications of the Carbonyl Groups
The carbonyl groups at the C2 and C4 positions of the this compound ring are key sites for chemical modification. These modifications can significantly alter the compound's electronic properties, reactivity, and potential applications. One of the most important transformations is thionation, which involves the replacement of a carbonyl oxygen atom with a sulfur atom.
Thionation and Related Transformations
Thionation converts the imidazolidine-2,4-dione structure into various thiohydantoin derivatives. jchemrev.com Thiohydantoins, particularly 2-thiohydantoins, are a class of heterocyclic compounds recognized for their diverse applications. nih.govnih.gov The process can yield mono-thionated products (2-thiohydantoin or 4-thiohydantoin) or a di-thionated product (2,4-dithiohydantoin), depending on the reagents and reaction conditions employed.
The conversion of the carbonyl group to a thiocarbonyl group is typically achieved using thionating agents. nih.gov Among the most common and effective reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR). nih.gov Lawesson's Reagent is often preferred due to its higher solubility in organic solvents and milder reaction conditions. nih.gov The general mechanism involves the formation of a reactive dithiophosphine ylide that interacts with the carbonyl group, leading to a thiaoxaphosphetane intermediate, which then decomposes to yield the thiocarbonyl compound. nih.gov
Selective thionation is possible due to the differing reactivity of the two carbonyl groups. The C2 carbonyl, being part of a urea-like substructure, is generally more susceptible to thionation than the C4 carbonyl, which is part of an amide substructure. This allows for the controlled synthesis of 5-butyl-2-thiohydantoin. More strenuous reaction conditions, such as higher temperatures or prolonged reaction times, are typically required to achieve thionation at the C4 position, leading to the formation of 5-butyl-2,4-dithiohydantoin.
A common synthetic route to 5-substituted-2-thiohydantoins involves the direct condensation of the corresponding α-amino acid with a thiocyanate (B1210189) salt or, more directly, by heating an α-amino acid with thiourea. nih.govresearchgate.net For the synthesis of 5-butyl-2-thiohydantoin, the α-amino acid norleucine would be the appropriate starting material. This method is advantageous due to its simplicity and the availability of starting materials. nih.gov
| Product | Typical Reagents | General Conditions | Notes |
|---|---|---|---|
| 5-Butyl-2-thiohydantoin | Norleucine and Thiourea | Heating neat mixture (170-220°C) nih.gov | Direct condensation method offering simplicity and scalability. nih.gov |
| 5-Butyl-2-thiohydantoin | This compound and Lawesson's Reagent (0.5 eq.) | Reflux in an inert solvent (e.g., Toluene, Dioxane) | Selective thionation at the more reactive C2 position. |
| 5-Butyl-2,4-dithiohydantoin | This compound and Lawesson's Reagent (>1.0 eq.) | Prolonged reflux at higher temperatures (e.g., Xylene) | Requires more forcing conditions to thionate the less reactive C4 amide carbonyl. |
| 5-Butyl-2-thiohydantoin | Norleucine, Acetic Anhydride, and Ammonium (B1175870) Thiocyanate | Reaction in acetic acid nih.gov | A traditional method for synthesizing 2-thiohydantoins. nih.gov |
Multi-Component Reactions Involving Imidazolidine-2,4-dione Ring System
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity. thieme-connect.com Several MCRs are instrumental in the synthesis of the imidazolidine-2,4-dione (hydantoin) ring system. mdpi.comnih.gov
Bucherer–Bergs Reaction: The Bucherer–Bergs reaction is a classic and widely used MCR for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. nih.govproquest.com To produce this compound, this reaction would typically involve the condensation of pentanal (an aldehyde), potassium cyanide (or another cyanide source), and ammonium carbonate. mdpi.comproquest.com The reaction is generally heated in a solvent such as aqueous ethanol. proquest.com
The mechanism proceeds through the initial formation of an aminonitrile from the aldehyde, ammonia (B1221849) (from ammonium carbonate), and cyanide. nih.govmdpi.com This aminonitrile intermediate then reacts with carbon dioxide (also derived from the decomposition of ammonium carbonate) to form a carbamic acid, which undergoes a rapid intramolecular cyclization to yield the hydantoin ring. nih.govmdpi.com The simplicity and use of readily available starting materials make the Bucherer–Bergs reaction a cornerstone in hydantoin synthesis. mdpi.com
Ugi Reaction-Based Syntheses: The Ugi reaction is a versatile four-component reaction (4-CR) involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org While the primary product is not a hydantoin, the Ugi reaction can be ingeniously coupled with a subsequent cyclization step to construct the hydantoin scaffold. nih.govresearchgate.net
In a strategy to form a 5-butyl substituted hydantoin, pentanal could be used as the aldehyde component. The other components would be chosen to introduce the necessary functionalities for the final ring-closing step. For example, using trichloroacetic acid as the acid component can facilitate a base-induced intramolecular cyclization of the Ugi adduct, where the amide nitrogen attacks a carbonyl group to form the hydantoin ring. nih.govresearchgate.net This Ugi/cyclization sequence allows for significant variation in the substitution pattern of the final hydantoin product. researchgate.net
Other Relevant MCRs: While the Bucherer-Bergs and Ugi reactions are primary methods for hydantoin synthesis, other MCRs share mechanistic features or utilize similar building blocks. The Biginelli reaction , for instance, is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. wikipedia.orgtaylorandfrancis.comjk-sci.com Although the final product is a six-membered ring, the use of an aldehyde and a urea component highlights the common principles of MCRs in heterocyclic synthesis. organic-chemistry.orgorganicreactions.org Similarly, the Passerini reaction , a three-component reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide, produces α-acyloxy amides. wikipedia.orgorganic-chemistry.orgchemistnotes.com It is a foundational isocyanide-based MCR and a precursor to the Ugi reaction. nih.govyoutube.com
| Reaction Name | Components for 5-Butyl Derivative | Product Type | Key Advantages |
|---|---|---|---|
| Bucherer–Bergs Reaction | Pentanal, KCN, (NH₄)₂CO₃ | Directly yields this compound mdpi.comproquest.com | High convergence, operational simplicity, readily available starting materials. mdpi.com |
| Ugi Reaction / Cyclization | Pentanal, Amine, Isocyanide, Carboxylic Acid (e.g., CCl₃COOH) | Forms an intermediate that cyclizes to the hydantoin ring. nih.govresearchgate.net | High versatility, allows for diverse substitution patterns on the hydantoin core. organic-chemistry.org |
| Biginelli Reaction | Pentanal, Urea, β-Ketoester | Dihydropyrimidinone (related six-membered heterocycle) wikipedia.org | Efficient synthesis of pharmacologically relevant pyrimidine (B1678525) derivatives. taylorandfrancis.com |
| Passerini Reaction | Pentanal, Carboxylic Acid, Isocyanide | α-Acyloxy amide wikipedia.orgorganic-chemistry.org | A fundamental isocyanide-based MCR for creating amide derivatives. chemistnotes.com |
Reaction Mechanisms and Reactivity Profile of 5 Butylimidazolidine 2,4 Dione
Mechanistic Studies of Key Transformation Pathways
The formation and cleavage of the imidazolidine-2,4-dione ring are fundamental to its chemistry. These transformations are often governed by reaction conditions that favor either cyclization or hydrolysis.
The imidazolidine-2,4-dione ring, while stable, can be opened under certain conditions, typically hydrolysis initiated by nucleophilic attack. Conversely, its synthesis relies on a variety of ring-closing (cyclization) strategies.
Ring-Opening Reactions: The most common ring-opening reaction is hydrolysis, typically under basic conditions. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the electrophilic carbonyl carbons (C-2 or C-4). This leads to the cleavage of an amide bond and the formation of an intermediate ureido acid, which can be further hydrolyzed to an α-amino acid. For 5-butylimidazolidine-2,4-dione, this process would yield 2-aminohexanoic acid (norleucine).
Ring-Closing Reactions: Several classical methods are employed to synthesize the hydantoin (B18101) core, which are applicable to this compound. These reactions typically form the five-membered ring from acyclic precursors.
Bucherer-Bergs Reaction: This is a prominent multi-component reaction for creating 5-substituted hydantoins. It involves reacting a ketone or aldehyde (in this case, pentanal) with potassium cyanide and ammonium (B1175870) carbonate. The reaction proceeds through an aminonitrile intermediate, which then cyclizes.
Urech Synthesis: This method involves the reaction of an α-amino acid with potassium cyanate (B1221674), followed by acid-catalyzed cyclization of the resulting hydantoic acid intermediate.
Biltz Reaction: This synthesis is particularly useful for 5,5-disubstituted hydantoins and involves the condensation of a 1,2-diketone with urea (B33335). While not directly applicable to a mono-substituted hydantoin like the 5-butyl derivative, it illustrates another key cyclization pathway.
Cyclization of Ureas: N-substituted ureas can undergo intramolecular cyclization to form the hydantoin ring. Similarly, α-amino acid amides can be cyclized using reagents like triphosgene (B27547).
| Ring-Closing Reaction | Precursors | Key Features |
| Bucherer-Bergs Reaction | Aldehyde/Ketone, KCN, (NH₄)₂CO₃ | One-pot, multi-component synthesis, good for 5- and 5,5-substituted hydantoins. |
| Urech Synthesis | α-Amino acid, KCNO | Proceeds via a hydantoic acid intermediate. |
| Modern Approaches | α-Amino methyl esters, carbamates | Avoids hazardous reagents like isocyanates; ureido derivatives cyclize under basic conditions. |
This table provides an interactive summary of key ring-closing reactions for hydantoin synthesis.
Rearrangement reactions are crucial in certain synthetic routes to hydantoin derivatives, particularly those starting from 1,2-dicarbonyl compounds. The most relevant is the Benzilic acid rearrangement.
This reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base. In the context of hydantoin synthesis, the mechanism is analogous but uses urea as the nucleophile instead of a hydroxide ion. The reaction begins with the nucleophilic attack of urea on a carbonyl group of a diketone (e.g., benzil). This is followed by a 1,2-shift of an alkyl or aryl group, which is the rate-determining step. Subsequent intramolecular cyclization of the ureide intermediate yields the hydantoin ring. This pathway is a classic example of how a rearrangement facilitates the construction of the heterocyclic scaffold. Aryl groups, especially those with electron-withdrawing substituents, migrate more readily than alkyl groups.
Other rearrangements, such as the aminobarbituric acid-hydantoin rearrangement, provide alternative synthetic strategies for accessing substituted hydantoins.
Electrophilic and Nucleophilic Reactivity at Specific Ring Positions
The imidazolidine-2,4-dione ring possesses both electron-rich (nucleophilic) and electron-poor (electrophilic) centers, allowing for a diverse range of reactions. The reactivity is influenced by the electronic properties of the atoms within the ring and the attached substituents.
Nucleophilic Sites:
N-3 Position: The N-H proton at the N-3 position is acidic, and its deprotonation by a base generates a nucleophilic anion. This site is readily susceptible to reactions with electrophiles such as alkyl and acyl halides, leading to N-alkylation and N-acylation.
C-5 Position: The C-H proton at the C-5 position is also acidic and can be removed by a strong base to form a carbanion. This nucleophilic center can then react with various electrophiles. However, the presence of the electron-donating butyl group at C-5 slightly reduces the acidity of this proton compared to an unsubstituted hydantoin.
Electrophilic Sites:
C-2 and C-4 Positions: The two carbonyl carbons are highly electrophilic due to the polarization of the C=O bonds. They are primary targets for nucleophilic attack, as seen in hydrolysis reactions. The relative reactivity of these two positions can be influenced by the substituent at N-1.
| Ring Position | Character | Common Reactions | Typical Reagents/Conditions |
| N-3 | Nucleophilic (after deprotonation) | Alkylation, Acylation | Base (e.g., K₂CO₃), Alkyl/Acyl Halide |
| C-5 | Nucleophilic (after deprotonation) | Alkylation, Arylation | Strong base, Electrophiles |
| C-2, C-4 (Carbonyls) | Electrophilic | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Base (e.g., NaOH, KOH) |
This interactive table summarizes the primary reactive sites on the this compound ring.
Tautomeric Equilibria and Conformational Analysis of this compound
Like other dicarbonyl compounds, this compound can exist in different tautomeric forms. Conformational analysis focuses on the spatial arrangement of the atoms, particularly the puckering of the five-membered ring and the orientation of the butyl substituent.
Tautomeric Equilibria: The primary tautomerism in hydantoin systems is keto-enol tautomerism, where a proton can migrate from a nitrogen or the α-carbon (C-5) to a carbonyl oxygen. This can also be described as amide-imidol tautomerism when the proton originates from a nitrogen atom.
Theoretical and experimental studies on related structures consistently show that the diketo tautomer is significantly more stable and is the predominant form in both the gas phase and in various solvents. The enol (or imidol) forms, where one of the carbonyls is converted to a hydroxy group and a C=N or C=C double bond is formed, are calculated to be much higher in energy. The position of the equilibrium can be influenced by the solvent, but the diketo form remains dominant.
Conformational Analysis: The five-membered imidazolidine-2,4-dione ring is not perfectly planar. It typically adopts a slight "envelope" or "twist" conformation to minimize steric strain. The specific conformation can influence the orientation of the substituent at the C-5 position. The butyl group can exist in either a pseudo-axial or pseudo-equatorial position. Conformational studies on similar 5-substituted scaffolds, such as 5-aminomethyloxazolidine-2,4-diones, indicate that the geometry is dependent on the relative stereochemistry and the nature of the substituents. The preferred conformation of this compound would likely place the bulky butyl group in a pseudo-equatorial position to reduce steric hindrance with the carbonyl groups of the ring.
Influence of Substituents on Reaction Selectivity and Yield
Electronic Effects: As an alkyl group, the butyl substituent is electron-donating through an inductive effect (+I). This increases the electron density at the C-5 carbon. This effect can influence the acidity of the N-H and C-5 protons and modulate the nucleophilicity and electrophilicity of the ring atoms. For instance, the increased electron density may slightly decrease the electrophilicity of the adjacent carbonyl carbons.
Steric Effects: The bulkiness of the butyl group can hinder the approach of reagents to nearby positions, particularly the C-5 carbon itself and the adjacent C-4 carbonyl group. This steric hindrance can affect reaction rates and selectivity, potentially favoring reactions at the less hindered N-3 or C-2 positions.
In reactions involving the formation of 5,5-disubstituted hydantoins, the nature of the first substituent at C-5 dictates the ease of introducing a second group. Studies on the regioselective addition of amines to 5-methylene hydantoins show that reaction conditions can be tuned to favor addition at either the exocyclic methylene (B1212753) carbon or the C-5 ring carbon, demonstrating a high degree of substituent and condition-dependent selectivity. Generally, electron-withdrawing substituents tend to deactivate aromatic rings towards electrophilic attack and direct incoming groups to the meta position, while electron-donating groups activate the ring and direct ortho/para. While the hydantoin ring is not aromatic, these fundamental principles of electronic influence are still applicable to its reactivity.
Spectroscopic and Advanced Structural Characterization Techniques Applied to 5 Butylimidazolidine 2,4 Dione
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The spectrum of 5-Butylimidazolidine-2,4-dione is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The hydantoin (B18101) ring contains two secondary amine (N-H) groups and two carbonyl (C=O) groups, which give rise to strong, characteristic absorptions. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The two carbonyl groups, being part of a five-membered imide ring, are expected to produce intense stretching bands around 1710 cm⁻¹ and 1770 cm⁻¹. The butyl group will be identified by the characteristic stretching and bending vibrations of its C-H bonds.
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Amide (Hydantoin Ring) |
| 2850 - 2960 | C-H Stretch | Butyl Group (Alkyl) |
| ~1770 and ~1710 | C=O Stretch | Imide (Hydantoin Ring) |
| 1450 - 1470 | C-H Bend (Scissoring) | -CH₂- (Butyl Group) |
| 1370 - 1380 | C-H Bend (Rocking) | -CH₃ (Butyl Group) |
Note: The values are based on typical frequency ranges for the specified functional groups.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides detailed information about non-polar, symmetric molecular vibrations.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850 - 3000 | C-H Stretch | Butyl Group |
| 1700 - 1780 | C=O Stretch | Imide (Hydantoin Ring) |
| 1440 - 1460 | C-H Bend | Butyl Group |
| 800 - 1200 | C-C Stretch | Butyl Group Backbone |
Note: The values are based on typical Raman shifts for the specified functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information about the number of distinct proton environments and their neighboring protons. The spectrum of this compound will show signals for the protons on the butyl chain, the proton at the C5 position of the hydantoin ring, and the two N-H protons.
The chemical shift of each proton is influenced by its local electronic environment. The N-H protons are expected to appear as broad signals due to quadrupole broadening and chemical exchange. The C5-H proton, being adjacent to two electronegative nitrogen atoms and a carbonyl group, will be significantly deshielded and appear downfield. The protons of the butyl chain will exhibit characteristic splitting patterns (e.g., triplets, sextets) due to coupling with adjacent protons, allowing for unambiguous assignment.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H attached to C5 | 4.15 | Triplet (t) | 1H |
| H attached to C1' | 1.80 | Multiplet (m) | 2H |
| H attached to C2' | 1.35 | Sextet | 2H |
| H attached to C3' | 0.90 | Triplet (t) | 3H |
Note: Data is predicted using NMR simulation software. Actual chemical shifts may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. In a broadband-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak.
For this compound, seven distinct signals are expected: two for the carbonyl carbons, two for the sp³ carbons within the hydantoin ring (C4 and C5), and four for the carbons of the butyl chain. The carbonyl carbons (C2 and C4) are highly deshielded and appear far downfield, typically above 150 ppm. The carbons of the alkyl chain appear in the upfield region (10-40 ppm). This technique is invaluable for confirming the number of carbon atoms and identifying the presence of key functional groups like carbonyls.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Atom Position | Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 175.0 |
| C4 (C=O) | 158.1 |
| C5 | 57.5 |
| C1' | 34.0 |
| C2' | 26.5 |
| C3' | 22.4 |
Note: Data is predicted using NMR simulation software. Quaternary carbons (C2, C4) typically show lower intensity.
While 1D NMR provides fundamental structural information, advanced techniques are often necessary for complete and unambiguous structural confirmation.
2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity of the butyl chain. Cross-peaks would appear between the signals of adjacent protons (e.g., between the C1' protons and the C2' protons), confirming the sequence of the alkyl group.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would show a cross-peak connecting the ¹H signal at ~4.15 ppm to the ¹³C signal at ~57.5 ppm, confirming the C5-H group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C correlations. It is crucial for establishing how different fragments of the molecule are connected. For instance, an HMBC spectrum would show correlations from the C1' protons of the butyl chain to the C5 and C4 carbons of the hydantoin ring, unequivocally proving the attachment point of the butyl group.
Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR is the technique of choice. It can provide information about molecular conformation, packing in the crystal lattice, and can distinguish between different polymorphic forms, which is critical in pharmaceutical and materials science contexts.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and probing the structure of this compound. This technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which allows for the confirmation of the molecular formula and offers insights into the compound's connectivity.
The monoisotopic mass of this compound, based on its molecular formula C7H12N2O2, is 156.08987 Da. uni.lu In mass spectrometry analysis, the compound is typically ionized, forming adducts with various ions such as hydrogen ([M+H]+), sodium ([M+Na]+), or ammonium (B1175870) ([M+NH4]+), which are then detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
While detailed experimental fragmentation patterns for this compound are not extensively detailed in publicly available literature, predicted data for various adducts are available. uni.lu These predictions are crucial for identifying the compound in complex mixtures and for guiding the interpretation of experimental spectra.
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 157.09715 |
| [M+Na]⁺ | 179.07909 |
| [M+NH₄]⁺ | 174.12369 |
| [M+K]⁺ | 195.05303 |
| [M-H]⁻ | 155.08259 |
This data is based on computational predictions. uni.lu
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Application of this technique to a suitable single crystal of this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsional angles.
This analysis would unambiguously confirm the connectivity of the butyl group at the C-5 position of the imidazolidine-2,4-dione ring. Furthermore, it would reveal the conformation of the five-membered ring, which can adopt various puckered forms. nih.gov Crucially, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding between the N-H groups and carbonyl oxygens, that govern the crystal packing. nih.govresearchgate.net These interactions are fundamental to the material's macroscopic properties, including melting point and solubility.
Although the general principles are well-established, specific crystallographic data for this compound are not available in the reviewed scientific literature.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its separation from reactants, byproducts, or other impurities. In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The components of the mixture interact differently with the stationary phase and are eluted at different times, known as retention times.
A typical HPLC method for a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A detector, such as a UV-Vis spectrophotometer, would monitor the eluent. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all detected peaks. While HPLC is a standard method for such assessments, specific protocols and retention times for this particular compound are not detailed in the available literature.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this analysis would provide the experimental percentages of carbon, hydrogen, nitrogen, and oxygen.
Theoretical Elemental Composition of this compound (C7H12N2O2)
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 53.83 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.74 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.94 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 20.49 |
Computational and Theoretical Investigations of 5 Butylimidazolidine 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic nature of 5-Butylimidazolidine-2,4-dione. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can predict its most stable three-dimensional structure. arabjchem.org The geometry optimization process systematically alters the positions of the atoms until the configuration with the minimum total energy is found.
This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, in related imidazolidine-2,4-dione (hydantoin) structures, the five-membered ring is typically near-planar. researchgate.net The C=O bond lengths are expected to be around 1.21 Å, characteristic of double bonds, while C-N bonds within the ring are intermediate between single and double bonds due to resonance. The butyl group introduces conformational flexibility, but its attachment at the C5 position will influence the local geometry. The electronic structure analysis reveals the distribution of electron density, highlighting the polar nature of the N-H and C=O bonds, which are critical for intermolecular interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT Note: These values are representative and based on DFT studies of analogous hydantoin (B18101) structures. Actual experimental values may vary.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2=O | 1.215 |
| C4=O | 1.218 | |
| N1-C2 | 1.380 | |
| C2-N3 | 1.375 | |
| N3-C4 | 1.400 | |
| C4-C5 | 1.530 | |
| C5-N1 | 1.470 | |
| C5-C(butyl) | 1.540 | |
| **Bond Angles (°) ** | N1-C2-N3 | 112.0 |
| C2-N3-C4 | 115.0 | |
| N3-C4-C5 | 108.0 | |
| C4-C5-N1 | 103.0 | |
| C5-N1-C2 | 111.0 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilic character. youtube.com
The energy of the HOMO (E_HOMO) is related to the ionization potential (IP), while the energy of the LUMO (E_LUMO) is related to the electron affinity (EA). nih.gov The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the imidazolidine (B613845) ring, particularly the nitrogen and oxygen atoms, while the LUMO is likely distributed over the carbonyl groups, which are the most electrophilic sites. nih.gov This analysis helps predict that nucleophilic attack will likely occur at the carbonyl carbons, while electrophilic attack may target the ring nitrogens or carbonyl oxygens.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical, based on typical results from DFT calculations for similar heterocyclic systems.
| Parameter | Energy (eV) | Description |
| E_HOMO | -6.50 | Indicates electron-donating capability (nucleophilicity) |
| E_LUMO | -1.25 | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.25 | Reflects kinetic stability and chemical reactivity |
Building upon FMO analysis, a set of global and local reactivity descriptors derived from conceptual DFT can quantify the chemical behavior of this compound. arxiv.org These descriptors provide a more nuanced understanding of its stability and reactivity patterns.
Global Reactivity Descriptors are calculated from the E_HOMO and E_LUMO values and describe the molecule's reactivity as a whole. nih.gov
Chemical Potential (μ): Measures the escaping tendency of electrons. (μ ≈ (E_HOMO + E_LUMO) / 2)
Chemical Hardness (η): Represents the resistance to change in electron distribution. (η ≈ (E_LUMO - E_HOMO) / 2)
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge from the environment. (ω = μ² / 2η) arxiv.org
Local Reactivity Descriptors , such as the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org This analysis can confirm that the carbonyl carbons are the most likely sites for nucleophilic attack.
Table 3: Calculated Global Reactivity Descriptors for this compound Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Calculated Value | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.875 eV | Tendency to lose electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.625 eV | High resistance to electron change, indicating stability |
| Global Softness (S) | 1 / η | 0.381 eV⁻¹ | Moderate polarizability |
| Electrophilicity Index (ω) | μ² / 2η | 2.860 eV | Good electrophilic character |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static, minimum-energy state, molecular modeling and dynamics simulations explore the molecule's behavior over time, including its conformational flexibility and interactions with its environment.
The presence of the flexible butyl chain at the C5 position means that this compound can exist in multiple conformations. A conformational search is a computational procedure used to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. ekb.eg This is typically done using molecular mechanics force fields, which are faster than quantum methods.
The search algorithm systematically rotates the single bonds of the butyl chain to generate a wide range of possible shapes. Each generated conformer then undergoes energy minimization to find its nearest local energy minimum. ekb.eg The resulting conformers are ranked by their potential energy. This analysis is crucial for understanding which shape the molecule is most likely to adopt, which can significantly impact its ability to bind to a biological target or pack into a crystal lattice. The global minimum energy conformation represents the most stable and, typically, the most populated structure at equilibrium.
Molecular dynamics (MD) simulations can model the movement and interactions of one or more molecules over time, providing a dynamic picture of behavior in a condensed phase (like a crystal or in solution). nih.govnih.gov For this compound, a key application is to simulate and understand its intermolecular interactions, particularly hydrogen bonding.
The imidazolidine-2,4-dione ring contains excellent hydrogen bond donors (the N-H groups at positions 1 and 3) and acceptors (the carbonyl oxygens at C2 and C4). researchgate.net Crystal structure analyses of similar hydantoin compounds frequently show extensive networks of intermolecular N-H···O hydrogen bonds. nih.govau.dk These interactions are highly directional and are the primary force governing how the molecules pack together in a solid state. uni-regensburg.de Common motifs include the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O bonds, or the formation of infinite chains and sheets. uni-regensburg.de Simulations can predict these patterns, which are fundamental to crystal engineering and understanding the material properties of the compound.
Table 4: Potential Hydrogen Bonding Interactions for this compound
| Donor Atom/Group | Acceptor Atom/Group | Type of Interaction | Significance |
| N1-H | O=C2 (intermolecular) | Strong Hydrogen Bond | Formation of dimers and chains in crystal lattice |
| N3-H | O=C4 (intermolecular) | Strong Hydrogen Bond | Stabilizes crystal packing and supramolecular structures |
| N1-H | O=C4 (intermolecular) | Strong Hydrogen Bond | Contributes to the 3D hydrogen-bonding network |
| N3-H | O=C2 (intermolecular) | Strong Hydrogen Bond | Contributes to the 3D hydrogen-bonding network |
Predictive Modeling in Chemical Design
Predictive modeling encompasses a range of computational techniques that build mathematical models to relate a molecule's structure to its physicochemical properties or biological activity. These models are instrumental in modern drug discovery and materials science, enabling the rapid assessment of large numbers of compounds.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are foundational to predictive modeling. They establish a mathematical correlation between the quantitative structural features of a group of molecules, known as molecular descriptors, and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govacs.org While specific QSAR models for this compound are not extensively published, the principles can be understood from studies on analogous hydantoin and thiazolidine-2,4-dione scaffolds. nih.govresearchgate.net
Key molecular descriptors relevant to understanding the structural features of this compound would include:
Hydrophobicity Descriptors (e.g., LogP): The butyl group significantly increases the lipophilicity of the molecule compared to an unsubstituted hydantoin core. This property is critical for membrane permeability and interaction with hydrophobic pockets in biological targets.
Topological Descriptors: These describe the size, shape, and degree of branching in a molecule. The length and flexibility of the butyl chain would be quantified by descriptors like the number of rotatable bonds.
Electronic Descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges): These describe the electron distribution and reactivity. The electron-withdrawing nature of the two carbonyl groups in the hydantoin ring influences the molecule's polarity and hydrogen bonding capacity, while the alkyl chain is electronically neutral. researchgate.net
Steric Descriptors (e.g., Molar Volume): The size and volume of the butyl group can influence how the molecule fits into a binding site, potentially causing steric hindrance or favorable van der Waals interactions.
The table below outlines some common descriptors and their relevance to the structure of this compound.
| Descriptor Category | Specific Descriptor Example | Relevance to this compound |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity conferred by the butyl chain, affecting solubility and membrane transport. |
| Electronic | HOMO/LUMO Energies | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relates to the molecule's ability to donate or accept electrons, indicating its chemical reactivity. researchgate.net |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule, influenced by the polar hydantoin ring and the nonpolar butyl chain. |
| Topological | Number of Rotatable Bonds | The butyl chain introduces flexibility, which is important for conformational freedom when binding to a target. |
| Thermodynamic | Hydration Energy | Predicts the energy released upon dissolving the molecule in water, related to its solubility. |
| Steric/Size | Molar Volume (MV) | Represents the volume occupied by the molecule, a key factor in receptor binding and steric interactions. |
By building a regression model that correlates these descriptors with an observed activity or property for a series of related compounds, a predictive QSAR/QSPR equation can be generated. mdpi.com This equation can then be used to estimate the activity of new, unsynthesized molecules like this compound or its derivatives.
In silico screening, or virtual screening (VS), is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a biological target, typically a protein or enzyme. sygnaturediscovery.comresearchgate.net This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov
The process begins with the design or acquisition of a virtual library. These libraries can range from commercially available in-stock compounds to vast "make-on-demand" collections containing billions of structures that can be synthesized if prioritized. nih.gov For this compound, a focused virtual library could be designed by keeping the core scaffold constant and systematically modifying the substituents. For example, one could enumerate various alkyl chains at the C5 position or add substituents to the N1 or N3 positions of the imidazolidine ring.
The general workflow for a virtual screening campaign is as follows:
Library Preparation: The 3D structures of all molecules in the virtual library are generated and optimized. This step often includes filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five) to remove compounds with poor physicochemical properties.
Target Preparation: A high-resolution 3D structure of the biological target (e.g., an enzyme) is obtained, usually from X-ray crystallography or created via homology modeling. The binding site is identified and prepared for docking.
Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target. Docking algorithms sample a wide range of conformations and orientations for each ligand, calculating a score that estimates the binding affinity. nih.gov
Hit Selection and Refinement: The top-scoring compounds are selected as "hits." These hits can be further analyzed, re-scored with more accurate methods, and visually inspected to assess the quality of their interactions with the target's key amino acid residues. sygnaturediscovery.com
Crystallographic Computational Analysis and Polymorphism Studies
While experimental X-ray diffraction provides definitive crystal structures, computational methods are powerful tools for predicting and analyzing the solid-state properties of molecules, including their crystal packing and potential for polymorphism (the ability to exist in multiple crystalline forms). nih.gov Such studies are crucial in pharmaceutical sciences, as different polymorphs can have different solubility, stability, and bioavailability.
A comprehensive computational analysis of this compound would involve several steps, as exemplified by detailed studies on structurally related imidazolidine-2,4-dione derivatives like nitrofurantoin (B1679001) and dantrolene. chemrxiv.orgresearchgate.netchemrxiv.org
The primary methodology is Crystal Structure Prediction (CSP). The general steps are outlined in the table below.
| Step | Description | Computational Method/Tool |
| 1. Conformational Analysis | The first step is to identify all low-energy conformers of the isolated molecule. For this compound, this would involve exploring the rotational freedom of the butyl chain. | Quantum mechanics calculations, typically using Density Functional Theory (DFT) (e.g., at the B3LYP or M06-2X level with a basis set like 6-31G(d,p)). researchgate.netchemrxiv.org |
| 2. Crystal Packing Prediction | Algorithms are used to generate thousands of plausible crystal packing arrangements for the most stable conformers, considering different space groups. | Software like CrystalExplorer or programs utilizing empirically fitted forcefields (e.g., FIT potential) for intermolecular interactions. chemrxiv.org |
| 3. Lattice Energy Minimization | The generated crystal structures are ranked based on their calculated lattice energy. This step refines the geometry of the structures. | Solid-state DFT (periodic DFT) calculations are used for accurate energy ranking. Electrostatic interactions are often modeled using distributed multipoles. nih.govchemrxiv.org |
| 4. Analysis of Intermolecular Interactions | The most stable predicted structures are analyzed to understand the key interactions holding the crystal together, such as hydrogen bonds. The imidazolidine-2,4-dione core contains two N-H donor groups and two C=O acceptor groups, which are expected to form robust N-H···O hydrogen bond networks. nih.gov | Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts. |
| 5. Polymorph Stability Ranking | The relative energies of the predicted polymorphs are calculated to create a crystal energy landscape, which helps predict which form is most stable under different conditions. | Free energy calculations that account for temperature and pressure can refine the stability ranking. |
Advanced Applications of 5 Butylimidazolidine 2,4 Dione and Its Analogues in Chemical Sciences
Role as Building Blocks in Organic Synthesis
The hydantoin (B18101) framework, including 5-Butylimidazolidine-2,4-dione and its analogues, serves as a crucial building block in the field of organic synthesis. These compounds are pivotal intermediates for the creation of more complex molecules, largely due to the reactivity of the hydantoin ring which allows for a variety of chemical modifications.
One of the most significant applications of 5-substituted hydantoins is in the synthesis of α-amino acids. wikipedia.org Through hydrolysis, the hydantoin ring can be opened to yield amino acids, a fundamental process in both laboratory and industrial settings. wikipedia.org This method is particularly valuable for the production of non-natural α-amino acids, which are integral components in the development of peptidomimetics and other specialized chemical structures.
The versatility of the hydantoin scaffold is further demonstrated in its use in combinatorial chemistry and diversity-oriented synthesis. openmedscience.com The ability to introduce various substituents at different positions on the hydantoin ring allows chemists to generate large libraries of compounds. openmedscience.com This approach is instrumental in the discovery of new molecules with desired chemical and biological properties. Established synthetic routes, such as the Bucherer-Bergs reaction, provide efficient means to produce a wide array of 5-substituted hydantoins, which can then be further functionalized. researchgate.net The synthetic accessibility and the capacity for controlled modification make this compound and its analogues indispensable tools for synthetic chemists aiming to construct complex molecular architectures. researchgate.net
Table 1: Key Synthetic Applications of Hydantoin Derivatives
| Application | Description | Key Intermediates |
| α-Amino Acid Synthesis | Hydrolysis of the hydantoin ring to produce both natural and non-natural α-amino acids. wikipedia.org | 5-Substituted Hydantoins |
| Combinatorial Chemistry | Generation of large libraries of diverse compounds for screening purposes. openmedscience.com | Variously Substituted Hydantoins |
| Heterocyclic Synthesis | Use as a scaffold to build more complex heterocyclic systems. | Functionalized Hydantoins |
Potential in Materials Science (e.g., Polymer Stabilization)
In materials science, this compound and its analogues are emerging as valuable components in the development of advanced polymers. A significant area of application is in the creation of biocidal materials through the formation of N-halamine polymers. grafiati.com These polymers, which incorporate the hydantoin structure, can be chlorinated to create N-Cl bonds. These bonds provide potent antimicrobial properties, making the resulting materials highly effective at killing bacteria. researchgate.net
Hydantoin-containing polymers have been synthesized and shown to exhibit superior antibacterial activities. rsc.orgrsc.org For instance, novel polymerizable hydantoin monomers have been created that can be copolymerized with other monomers like methyl methacrylate (B99206) and styrene. rsc.org The resulting materials can be coated onto surfaces, such as glass, to render them antimicrobial, with the ability to eliminate bacteria like S. aureus and E. coli in very short contact times. researchgate.netrsc.org
A key advantage of certain hydantoin-based polymers is their insolubility in water and common organic solvents, which enhances their durability and suitability for applications in medical and pharmaceutical equipment. grafiati.comresearchgate.net The ability to graft these biocidal polymer chains onto textiles and other materials is also being explored. grafiati.com Research has focused on designing hydantoin monomers that maximize halogen capture to enhance antibacterial efficacy and improve the material's durability and rechargeability. rsc.org This makes them promising candidates for developing surfaces that can resist microbial contamination over the long term.
Table 2: Applications of Hydantoin-Based Polymers in Materials Science
| Polymer Type | Key Feature | Potential Application |
| N-Halamine Polymers | Biocidal properties upon chlorination. grafiati.comresearchgate.net | Antimicrobial surfaces for medical devices. grafiati.comrsc.org |
| Polystyrene with Hydantoin Moieties | Insoluble in water and organic solvents. grafiati.comresearchgate.net | Durable coatings for pharmaceutical equipment. grafiati.com |
| Hydantoin-Methacrylate Copolymers | High antibacterial efficacy. rsc.org | Biocidal coatings for glass and other surfaces. rsc.org |
Application as Precursors in Agrochemical Development (excluding specific product data)
The hydantoin scaffold is a well-established precursor in the development of agrochemicals, particularly fungicides and herbicides. The inherent biological activity of the imidazolidine-2,4-dione ring system makes it an attractive starting point for the synthesis of new crop protection agents. A notable example of a commercial fungicide built upon this structure is iprodione. wikipedia.org
Research in this area focuses on the synthesis and evaluation of novel hydantoin derivatives for their potential to control plant diseases. For instance, series of new hydantoin-based compounds are synthesized and tested for their inhibitory activity against various plant pathogens. These studies have led to the discovery of derivatives with potent fungicidal effects, sometimes exceeding the efficacy of existing commercial fungicides against specific pathogens.
The development process involves modifying the hydantoin core with different functional groups to optimize biological activity and other properties relevant to agricultural applications. The goal is to create effective and environmentally benign antimicrobial compounds with novel structures to combat plant diseases, which pose a significant threat to crop yields. The versatility of the hydantoin structure allows for the creation of a wide range of derivatives, providing a rich field for the discovery of new agrochemical leads.
Utility in Analytical Chemistry as Reference Standards (excluding analytical properties)
In the field of analytical chemistry, well-characterized pure substances are essential for the validation and calibration of analytical methods. Hydantoin derivatives, including this compound, serve as reference standards in various analytical applications. sigmaaldrich.com The synthesis of specific hydantoin compounds provides pure materials that can be used to confirm the identity and purity of substances in research and quality control settings.
Certified Reference Materials (CRMs) and pharmaceutical secondary standards of hydantoin derivatives, such as DMDM Hydantoin and Phenytoin, are commercially available. sigmaaldrich.comcerilliant.com These standards are crucial for a range of applications, including pharmaceutical release testing, the development of new analytical methods, and quality control for food and beverages. sigmaaldrich.com
Furthermore, isotope-labeled hydantoins are synthesized for use as internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). openmedscience.com The use of these labeled analogues allows for more accurate quantification of trace levels of related compounds in complex matrices, such as foods of animal origin. openmedscience.com The availability of such reference materials is fundamental to ensuring the accuracy, reliability, and comparability of analytical results across different laboratories and over time.
Future Directions in 5 Butylimidazolidine 2,4 Dione Research
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of hydantoins, often accomplished through methods like the Bucherer-Bergs reaction, provides a reliable route but can be associated with harsh conditions and the use of toxic reagents like cyanide. srrjournals.comnih.gov Future research will prioritize the development of more sustainable and efficient synthetic protocols. These "green chemistry" approaches aim to reduce environmental impact while improving yield and purity. eurekaselect.com
Key areas of development include:
Mechanochemistry: The use of solvent-free mechanochemical methods, such as ball milling, has shown promise for the eco-friendly preparation of hydantoins. nih.gov This approach minimizes solvent waste and can lead to higher yields without complex purification steps. Future work could adapt this one-pot, two-step protocol for the synthesis of 5-Butylimidazolidine-2,4-dione from the corresponding amino ester hydrochlorides and potassium cyanate (B1221674). nih.gov
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction times and improve yields. eurekaselect.com Research into microwave-assisted solid-phase synthesis, for example, could offer a rapid and high-throughput method for producing this compound and its derivatives. eurekaselect.com
Novel Catalytic Systems: Exploring new catalysts, such as palladium-based systems for reacting aldehydes with ureas and carbon monoxide, could provide alternative and more flexible synthetic pathways. nih.gov Similarly, developing connective syntheses, like the tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals, could offer innovative routes to highly substituted hydantoins. rsc.org
| Synthetic Approach | Core Principle | Potential Advantages for this compound Synthesis |
| Mechanochemistry | Solvent-free reaction activation via mechanical force (ball milling). nih.gov | Reduced solvent waste, high yields, simplified purification, eco-friendly. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat reaction mixtures. eurekaselect.com | Drastically reduced reaction times, improved energy efficiency, potential for higher yields. eurekaselect.com |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to induce acoustic cavitation and enhance reaction rates. eurekaselect.com | Improved mixing and mass transfer, leading to faster reactions and better yields. |
| Novel Catalysis | Employment of advanced catalysts (e.g., palladium) to enable new reaction pathways. nih.gov | Increased flexibility in starting materials, potential for milder reaction conditions. |
Exploration of Undiscovered Derivatization Chemistries
The therapeutic and material properties of a core scaffold are often fine-tuned through chemical derivatization. While the C-5 position of this compound is defined, the N-1 and N-3 positions of the hydantoin (B18101) ring are prime targets for modification. Future research will focus on moving beyond simple alkylations to explore more complex and functional derivatizations. srrjournals.commdpi.com
Prospective derivatization strategies include:
Multi-component Reactions: Utilizing multi-component reactions, such as the Ugi reaction followed by a cyclization step, can efficiently generate libraries of diverse hydantoin derivatives in a single pot. organic-chemistry.org
Functional Linkers: Introducing linkers, such as chloroacetyl chloride, at the nitrogen positions allows for the conjugation of this compound to other chemical entities, including sulfonamides or amines, creating hybrid molecules with potentially new functionalities. researchgate.net
Advanced C-H Activation: While derivatization typically focuses on the nitrogen atoms, future research could explore selective C-H activation on the butyl chain itself. This would open up a new axis for structural modification, allowing for the introduction of functional groups along the alkyl side chain to modulate properties like solubility and binding interactions.
Advanced Mechanistic Insights through In Situ Spectroscopic Techniques
A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product formation. The application of in situ spectroscopic techniques allows for the real-time observation of chemical transformations as they occur, providing invaluable data on reaction kinetics, intermediates, and transition states.
Future mechanistic studies on the synthesis of this compound could employ:
In Situ Infrared (IR) and Raman Spectroscopy: These techniques are powerful for tracking the formation and consumption of functional groups. For instance, in situ IR has been used to identify four successive intermediate species during the formation of 5,5-disubstituted hydantoins, providing a detailed map of the reaction pathway. rsc.org Applying this to the synthesis of this compound could help elucidate the precise sequence of bond-forming events.
In Situ Powder X-ray Diffraction (PXRD): For solid-state or mechanochemical reactions, in situ PXRD can monitor the transformation of crystalline starting materials into the final product in real time. acs.org This technique has been successfully used to study the kinetics of the N-chlorination of a hydantoin derivative, revealing details about induction periods and reaction rates under different milling conditions. acs.orgku.dk
| In Situ Technique | Type of Information Provided | Application in this compound Research |
| Infrared (IR) Spectroscopy | Real-time tracking of changes in functional groups (e.g., C=O, N-H stretches). rsc.org | Identifying reaction intermediates and elucidating the cyclization mechanism. |
| Raman Spectroscopy | Complementary vibrational data, often useful for symmetric bonds and in aqueous media. acs.org | Monitoring reaction kinetics and identifying species in mechanochemical synthesis. |
| Powder X-ray Diffraction (PXRD) | Real-time analysis of changes in crystalline phases. acs.org | Studying the kinetics and mechanism of solid-state and mechanochemical synthetic routes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on species in solution. nih.gov | Characterizing intermediates and determining the bioactive conformation of derivatives. nih.govscispace.com |
Predictive Computational Design of Novel Imidazolidine-2,4-dione Architectures
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These in silico methods allow for the rational design of new molecules and the prediction of their properties before undertaking costly and time-consuming laboratory synthesis.
Future research on this compound will likely leverage:
Computer-Aided Drug Design (CADD): This strategy has been used to design novel imidazolidine-2,4-dione derivatives as specific enzyme inhibitors. nih.gov By creating a virtual library of N-1 and N-3 substituted this compound derivatives, researchers can perform virtual screening and molecular docking simulations to identify candidates with high predicted affinity for specific biological targets. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules over time, helping to understand how a derivative of this compound might bind to a receptor or how its conformation changes in different environments. nih.gov
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately predict the geometric, electronic, and reactive properties of novel derivatives. acs.org This can help in understanding the stability of proposed structures and their potential to participate in desired chemical reactions. These computational approaches have been used to determine that for some hydantoin peptidomimetics, an α-helix conformation is the most stable secondary structure. acs.org
Expansion of Non-Clinical Applications in Emerging Technologies
While the hydantoin scaffold is predominantly explored for its pharmacological activities, its unique structural and chemical properties make it a candidate for applications in materials science and other emerging technologies. srrjournals.com Future research should aim to expand the utility of this compound beyond the clinical context.
Potential non-clinical research directions include:
Polymer Chemistry: The imidazolidine-2,4-dione core contains hydrogen bond donors and acceptors, making it an attractive building block (monomer) for creating novel polymers with specific thermal or mechanical properties. The butyl group could enhance solubility in organic solvents, facilitating polymer processing.
Supramolecular Chemistry: The ability to form defined hydrogen bonds could be exploited to construct self-assembling supramolecular structures, such as gels, liquid crystals, or molecular cages.
Ligand Design for Catalysis: The nitrogen and oxygen atoms in the hydantoin ring could act as coordination sites for metal ions. Derivatized 5-Butylimidazolidine-2,4-diones could be investigated as novel ligands for asymmetric catalysis, where the chiral center at C-5 could influence the stereochemical outcome of a reaction.
Agrochemicals: The hydantoin scaffold is known to be present in compounds with agrochemical applications. srrjournals.com Future research could involve the synthesis and screening of this compound derivatives as potential herbicides, fungicides, or plant growth regulators. nih.gov
Conclusion
Summary of Key Research Avenues for 5-Butylimidazolidine-2,4-dione
Given the absence of existing research, several key avenues could be explored to characterize this compound:
Synthesis and Characterization: Development and optimization of synthetic methods for this compound would be the primary step. Standard hydantoin (B18101) synthesis methodologies, such as the Bucherer-Bergs reaction using pentanal, urea (B33335), and a cyanide source, could be investigated and adapted. Subsequent purification and comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) would be crucial to establish its chemical identity and purity.
Physicochemical Properties: A detailed investigation of its physical and chemical properties, including solubility, pKa, lipophilicity (logP), and chemical stability under various conditions, would provide fundamental data for any future studies.
Pharmacological Screening: Drawing from the known activities of other 5-alkylhydantoins, a primary research focus would be the evaluation of its anticonvulsant properties in established preclinical models of epilepsy. Furthermore, screening for other potential biological activities, such as antimicrobial, antifungal, and anticancer effects, could reveal novel therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 5-alkyl-imidazolidine-2,4-diones with varying alkyl chain lengths (including the butyl derivative) would be invaluable for establishing structure-activity relationships. This would provide insights into how the size and lipophilicity of the 5-substituent influence biological activity.
Outlook on the Continued Academic Importance of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione scaffold remains a cornerstone in medicinal chemistry and drug discovery. Its versatility, synthetic accessibility, and proven track record as a pharmacophore in clinically used drugs ensure its continued importance in academic and industrial research. The ability to easily introduce diversity at multiple positions on the hydantoin ring allows for the fine-tuning of pharmacological and pharmacokinetic properties.
Future research will likely continue to leverage this privileged scaffold for the development of novel therapeutic agents targeting a wide range of diseases. The exploration of less-studied derivatives, such as this compound, could lead to the discovery of compounds with unique activity profiles or improved properties over existing drugs. As synthetic methodologies and high-throughput screening technologies advance, the systematic investigation of such unexplored chemical space within the imidazolidine-2,4-dione family holds significant promise for future drug discovery efforts.
Q & A
Q. How to optimize reaction yields for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
